molecular formula C7H6INO4 B1423398 Methyl 4,6-dihydroxy-5-iodonicotinate CAS No. 1190198-28-7

Methyl 4,6-dihydroxy-5-iodonicotinate

Cat. No.: B1423398
CAS No.: 1190198-28-7
M. Wt: 295.03 g/mol
InChI Key: UVMXGUNKQKCMHM-UHFFFAOYSA-N
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Description

Methyl 4,6-dihydroxy-5-iodonicotinate (CAS: 1190198-28-7) is a nicotinic acid derivative with the molecular formula C₇H₆INO₄ and a molecular weight of 295.03 g/mol . This compound features a pyridine ring substituted with hydroxyl groups at positions 4 and 6, an iodine atom at position 5, and a methyl ester at position 2. Its structural complexity and iodine substituent make it a candidate for specialized applications in pharmaceutical intermediates or coordination chemistry.

Properties

IUPAC Name

methyl 4-hydroxy-5-iodo-6-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO4/c1-13-7(12)3-2-9-6(11)4(8)5(3)10/h2H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMXGUNKQKCMHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=O)C(=C1O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,6-dihydroxy-5-iodonicotinate typically involves the iodination of a nicotinic acid derivative followed by esterification. The reaction conditions often include the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the nicotinic acid ring. The esterification step involves the reaction of the iodinated nicotinic acid with methanol in the presence of an acid catalyst .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl 4,6-dihydroxy-5-iodonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4,6-dihydroxy-5-iodonicotinate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4,6-dihydroxy-5-iodonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and iodine groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include enzyme inhibition or activation, as well as modulation of signaling pathways .

Comparison with Similar Compounds

Research Implications

  • Pharmaceutical Relevance: The iodine atom in this compound may enhance binding to biological targets via halogen bonding, a feature absent in non-halogenated analogs like Methyl 4,6-dihydroxynicotinate .
  • Synthetic Flexibility : Ethyl ester derivatives (e.g., CAS 1098071-23-8) offer a route to prodrug development, where ester hydrolysis in vivo releases the active carboxylic acid .

Biological Activity

Methyl 4,6-dihydroxy-5-iodonicotinate is a compound of significant interest in the fields of organic chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is synthesized through the iodination of a nicotinic acid derivative. The synthesis typically involves iodine and an oxidizing agent under controlled conditions to ensure selectivity and yield. The compound features hydroxyl groups that can undergo oxidation or substitution reactions, making it versatile in synthetic organic chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the iodine atom enhances its binding affinity and specificity compared to other halogenated derivatives like bromine or chlorine analogs.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, which can be crucial in disease modulation.
  • Redox Activity : It may participate in redox reactions, influencing cellular pathways involved in oxidative stress and inflammation.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties, which can protect cells from oxidative damage. This activity is vital in preventing diseases linked to oxidative stress, such as cancer and cardiovascular disorders.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in various experimental models. For instance, studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against a range of pathogens. Its efficacy against bacterial strains highlights its potential as an antimicrobial agent .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Inhibition of Enzymatic Activity :
    • A study demonstrated that this compound inhibits the activity of plasma kallikrein, an enzyme involved in blood coagulation and inflammation. This inhibition suggests potential applications in treating conditions like hereditary angioedema .
  • Antioxidant Activity Assessment :
    • In vitro assays revealed that this compound significantly reduces reactive oxygen species (ROS) levels in cultured cells, indicating strong antioxidant capabilities .
  • Antimicrobial Efficacy :
    • Research showed that this compound effectively inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were lower than those for many conventional antibiotics .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
Methyl 4,6-dihydroxy-5-bromonicotinateModerate enzyme inhibitionBromine substitution
Methyl 4,6-dihydroxy-5-chloronicotinateLower antimicrobial activityChlorine substitution
Methyl 4,6-dihydroxy-5-fluoronicotinateStronger antioxidant propertiesFluorine substitution

This compound stands out due to its iodine atom, which enhances its reactivity and specificity in biological systems compared to other halogenated derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4,6-dihydroxy-5-iodonicotinate
Reactant of Route 2
Methyl 4,6-dihydroxy-5-iodonicotinate

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